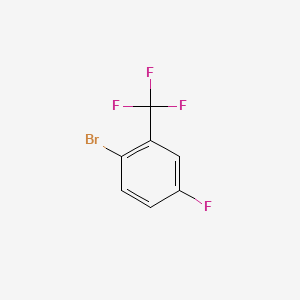

2-Bromo-5-fluorobenzotrifluoride

Beschreibung

Significance of Halogenated Benzotrifluorides in Advanced Chemical Synthesis Research

Halogenated benzotrifluorides, the chemical class to which 2-bromo-5-fluorobenzotrifluoride belongs, are cornerstone reagents in modern organic chemistry. acs.org The significance of these compounds stems from the unique and powerful influence that halogen and trifluoromethyl substituents exert on the physicochemical properties of a molecule. smolecule.comnih.gov The trifluoromethyl group is highly electronegative and lipophilic, enhancing properties like metabolic stability and membrane permeability in drug candidates.

The presence of halogens (fluorine, chlorine, bromine, iodine) provides reactive handles for further chemical modification. wikipedia.org Bromine and iodine, for instance, are excellent leaving groups in cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. Fluorine, the most electronegative element, forms very strong bonds with carbon, which can significantly alter the electronic properties of a molecule and block sites of metabolic attack. wikipedia.org

This combination of stability and reactivity makes halogenated benzotrifluorides exceptionally versatile building blocks. chemimpex.com They are frequently employed to introduce the trifluoromethyl moiety into larger, more complex structures, thereby fine-tuning the biological activity, efficacy, and stability of the final product. chemimpex.comarchivemarketresearch.com Their application is pervasive in the development of pharmaceuticals and agrochemicals, where precise control over molecular properties is essential for achieving desired therapeutic or pesticidal effects. chemimpex.compatsnap.com The strategic placement of different halogens on the benzotrifluoride (B45747) scaffold allows chemists to modulate reactivity and steer synthetic pathways, making them indispensable tools in the synthesis of innovative chemical entities. smolecule.com

Overview of Research Trajectories for this compound

The research applications of this compound are primarily centered on its use as a critical intermediate in synthesizing high-value chemical products. google.compatsnap.com Its distinct substitution pattern, featuring both a reactive bromine atom and stabilizing fluorine and trifluoromethyl groups, makes it a sought-after precursor in several key research and development sectors. smolecule.comchemimpex.com

Key Research Applications:

| Field of Research | Specific Application | Significance of this compound | Source(s) |

| Pharmaceutical Development | Synthesis of anti-cancer agents, such as Bicalutamide. | Serves as a crucial intermediate and raw material for synthesizing the active pharmaceutical ingredient. | google.com |

| Development of treatments for Type 2 Diabetes. | Used as a starting material for preparing 11β-hydroxysteroid dehydrogenase (11β-HSD1) inhibitors. | chemicalbook.com | |

| Agrochemical Formulations | Production of advanced pesticides and herbicides. | Acts as a key intermediate, contributing to the stability and efficacy of the final agrochemical product. | chemimpex.comgoogle.compatsnap.com |

| Materials Science | Creation of novel polymers and specialty coatings. | Used as a building block for advanced materials that require enhanced durability and specific chemical properties. | chemimpex.comgoogle.com |

| Fluorine Chemistry Research | Model compound for studying fluorine's effects. | Its multiply-fluorinated structure is used to investigate the impact of fluorine on lipophilicity, bond strength, and reactivity. | smolecule.comchemimpex.com |

In pharmaceutical research, the compound is a well-established intermediate for producing a range of therapeutics. google.com It is notably used in the synthesis of the anti-cancer drug Bicalutamide, a non-steroidal androgen antagonist. google.com Furthermore, it is a starting material for developing inhibitors of 11β-HSD1, an enzyme targeted for treating type 2 diabetes. chemicalbook.com

In the agrochemical industry, this compound is employed in the formulation of next-generation pesticides and herbicides. chemimpex.compatsnap.com Its incorporation into the molecular structure of these products can enhance their effectiveness and stability. chemimpex.com

The field of materials science also utilizes this compound for creating advanced polymers and coatings with specific, high-performance properties. chemimpex.comgoogle.com The fluorinated nature of the molecule contributes to the chemical resistance and durability of the resulting materials. chemimpex.com Finally, it serves as a valuable tool in fundamental fluorine chemistry, where researchers study how the strategic incorporation of fluorine atoms can modify the properties of organic molecules. smolecule.comchemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDVAZGOACECLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334516 | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40161-55-5 | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluorobenzotrifluoride and Its Precursors

Catalyst Systems for Enhanced Reaction Efficiency

The development of novel catalyst systems is a key area of focus for improving the synthesis of 2-Bromo-5-fluorobenzotrifluoride. One innovative approach involves a two-step process starting from trifluorotoluene. google.com In the first step, trifluorotoluene undergoes bromination using potassium bromide and cuprous bromide in the presence of a composite catalyst, such as bis(triphenylphosphine)palladium (B8599230) chloride, in a sulfuric acid medium. google.com This reaction proceeds at room temperature and yields 2-bromobenzotrifluoride (B1265661). google.com The second step is a fluorination reaction where the 2-bromobenzotrifluoride is treated with potassium fluoride (B91410) and KCoF4 in a DMSO solvent to produce the final product. google.com This novel route is notable for its mild reaction conditions and high yields. google.com

Another optimized process involves the direct bromination of m-fluorobenzotrifluoride using bromine in the presence of concentrated sulfuric acid and a composite catalyst. google.com This method boasts a reaction conversion rate of over 99% and a selectivity of 92-95%, with the resulting waste acid being recyclable. google.com

The table below details a novel synthetic route:

Interactive Data Table: Novel Synthetic Route| Step | Starting Material | Reagents | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Trifluorotoluene | Potassium bromide, Cuprous bromide | Bis(triphenylphosphine)palladium chloride | Sulfuric acid | 2-bromobenzotrifluoride | 98.7% | google.com |

| 2 | 2-bromobenzotrifluoride | Potassium fluoride, KCoF₄ | - | DMSO | This compound | - | google.com |

Novel Synthetic Route Development and Process Optimization

Advanced Reaction Condition Control and Scalability Studies (e.g., temperature, pressure, yield optimization)

The industrial production of this compound necessitates precise control over reaction parameters to maximize efficiency and product quality. Research has explored various synthetic routes, each with distinct conditions that have been optimized for yield and purity.

One prominent synthetic route begins with benzotrifluoride (B45747). This process involves a two-step reaction: first, the bromination of benzotrifluoride to produce 2-bromobenzotrifluoride, followed by a fluorination step to yield the final product. google.com The initial bromination is typically conducted at room temperature for a duration of 2 to 10 hours. google.com The yield of this step is highly dependent on the catalyst and the concentration of sulfuric acid used. For instance, using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl₂(dppf)) as a catalyst with 80% sulfuric acid can result in a yield of 92.1%, while switching to bis(triphenylphosphine)palladium chloride (PdCl₂(PPh₃)₂) and 30% sulfuric acid can increase the yield to 98.7%. google.com The subsequent fluorination of 2-bromobenzotrifluoride is achieved by reacting it with potassium fluoride and KCoF₄ in a DMSO solvent under heating and reflux for 5 hours, achieving a yield of 96.7%. chemicalbook.com

Another established method starts from m-fluorobenzotrifluoride. patsnap.com This approach involves direct bromination using a bromating agent in the presence of sulfuric acid. The temperature is a critical parameter in this synthesis. Initially, m-fluorobenzotrifluoride is added to 70% sulfuric acid while maintaining the temperature below 30°C. patsnap.com The reaction temperature is then raised and held between 30°C and 50°C during the addition of potassium bromate. patsnap.com This controlled, multi-batch addition over approximately 4 hours, followed by a further 2 hours of stirring, can produce this compound with a purity of 99.1% and a yield of 91.7%. patsnap.com

Table 1: Reaction Condition Optimization for the Synthesis of 2-Bromobenzotrifluoride

| Starting Material | Catalyst | Acid Concentration | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzotrifluoride | PdCl₂(dppf) | 30% H₂SO₄ | 6 hours | 86.6% | google.com |

| Benzotrifluoride | PdCl₂(dppf) | 80% H₂SO₄ | 6 hours | 92.1% | google.com |

| Benzotrifluoride | PdCl₂(PPh₃)₂ | 30% H₂SO₄ | 8 hours | 98.7% | google.com |

Table 2: Synthesis of this compound from Precursors

| Starting Material | Reagents | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzotrifluoride | KF, KCoF₄, DMSO | Reflux | 5 hours | 96.7% | - | chemicalbook.com |

| m-Fluorobenzotrifluoride | KBrO₃, 70% H₂SO₄ | 30-35°C | ~6 hours | 91.7% | >99.0% | patsnap.com |

| m-Fluorobenzotrifluoride | 1. HNO₃/H₂SO₄ 2. Raney Ni 3. CuBr/HBr/NaNO₂ | <25°C (Step 1) | - | 76.1% (overall) | >98% | google.com |

Preparation of Structurally Related Derivatives

The chemical structure of this compound, featuring a bromine atom and an electron-withdrawing trifluoromethyl group, allows for a variety of chemical transformations to produce structurally related derivatives. guidechem.com These derivatives are valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

The bromine atom at the 2-position is a versatile functional group. It can be converted into an organolithium reagent through reaction with agents like n-butyllithium. guidechem.com This highly reactive intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at that position. guidechem.com Another key transformation is the borylation of the C-Br bond, which introduces a boron unit onto the benzene (B151609) ring, opening up possibilities for subsequent cross-coupling reactions. guidechem.com

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group activates the fluorine atom on the benzene ring for nucleophilic attack. guidechem.com This allows for the replacement of the fluorine atom with other functional groups through nucleophilic aromatic substitution reactions. guidechem.com

A specific example of derivative synthesis is the preparation of (2-bromo-5-fluoro-phenyl)2,2,2-trifluoro-ethanol. This synthesis begins with the oxidation of (2-bromo-5-fluoro-phenyl)methanol using manganese(IV) oxide in dichloromethane (B109758) at room temperature. This reaction yields 2-bromo-5-fluorobenzaldehyde (B45324) with a 92% yield. chemicalbook.com The resulting aldehyde is then reacted with trifluoromethyl trimethylsilane (B1584522) and a catalytic amount of tetrabutylammonium (B224687) fluoride in tetrahydrofuran. The reaction is initiated at 0°C and then allowed to proceed at room temperature for 5 hours, producing the desired trifluoro-ethanol derivative. chemicalbook.com

Table 3: Synthesis of this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| (2-bromo-5-fluoro-phenyl)methanol | Manganese(IV) oxide | 2-Bromo-5-fluorobenzaldehyde | 92% | chemicalbook.com |

| 2-Bromo-5-fluorobenzaldehyde | Trifluoromethyl trimethylsilane, Tetrabutylammonium fluoride | (2-bromo-5-fluoro-phenyl)2,2,2-trifluoro-ethanol | - | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorobenzotrifluoride

Halogen Reactivity in Aromatic Systems

The presence of both bromine and fluorine atoms on the aromatic ring of 2-bromo-5-fluorobenzotrifluoride, along with a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity patterns to the molecule. The interplay of these substituents governs the susceptibility of the aromatic system to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The rate and regioselectivity of SNAr are heavily influenced by the nature of the substituents on the ring. The trifluoromethyl group (CF₃), being a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

While both bromine and fluorine can act as leaving groups, the high electronegativity of fluorine generally makes it more susceptible to displacement in SNAr reactions, especially when activated by an electron-withdrawing group. ossila.com For instance, in a related compound, 2-bromo-5-fluorobenzonitrile, the fluoride (B91410) is favored for nucleophilic aromatic substitution. ossila.com This preference is attributed to the ability of the fluorine atom to better stabilize the intermediate Meisenheimer complex through its strong inductive effect.

Research has shown that the mechanism of SNAr reactions can exist on a continuum between a stepwise and a concerted process. rsc.org The specific mechanism is influenced by factors such as the substrate structure, the nucleophile, and the reaction conditions. rsc.org In the context of this compound, the strong electron-withdrawing nature of the trifluoromethyl group would significantly lower the energy barrier for the formation of the Meisenheimer intermediate, a key step in the stepwise mechanism. researchgate.net Studies on polyfluoroarenes have demonstrated that nucleophilic aromatic substitution provides a metal-free pathway to synthesize monosubstituted aromatic compounds. mdpi.com

Interactive Table: Reactivity in Nucleophilic Aromatic Substitution

| Feature | Influence on this compound |

| Trifluoromethyl (CF₃) Group | Strongly electron-withdrawing, activates the ring for nucleophilic attack. |

| Fluorine (F) Atom | Generally a better leaving group than bromine in activated systems. ossila.com |

| Bromine (Br) Atom | Can also be displaced, but typically less readily than fluorine in this context. |

| Reaction Mechanism | Likely proceeds through a Meisenheimer complex intermediate due to the activating CF₃ group. researchgate.net |

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly influenced by the deactivating nature of the substituents. Both the halogens (bromine and fluorine) and the trifluoromethyl group are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack.

The directing effects of these substituents are crucial in determining the position of substitution. Halogens are typically ortho-, para- directing, while the trifluoromethyl group is a strong meta- director. In this compound, the positions ortho and para to the fluorine and bromine atoms are also meta to the trifluoromethyl group. This creates a complex interplay of directing effects.

Coupling Reactions and Carbon-Carbon Bond Formation

The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The bromine substituent on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for this purpose. In this context, this compound can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 2-position. guidechem.com

Other important cross-coupling reactions that can be employed include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (forming a carbon-nitrogen bond). ossila.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these reactions. The reactivity of the C-Br bond in these transformations allows for the selective formation of a new bond while leaving the C-F and C-CF₃ bonds intact.

Interactive Table: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Strategies for Complex Molecular Architecture Construction

The ability to selectively functionalize this compound through both nucleophilic substitution at the fluorine position and cross-coupling at the bromine position makes it a valuable building block in organic synthesis. This differential reactivity allows for a stepwise and controlled approach to the construction of complex molecules. ossila.com

A patent describes the synthesis of this compound as a key intermediate for pharmaceutical applications, highlighting its importance in building complex molecular structures. google.com

Transformations of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert. This stability is a key feature that makes trifluoromethylated compounds attractive for various applications, particularly in pharmaceuticals and agrochemicals, as the CF₃ group can enhance metabolic stability and lipophilicity.

Under most conditions used for nucleophilic aromatic substitution and cross-coupling reactions on the aromatic ring of this compound, the trifluoromethyl group remains intact. However, under very harsh conditions, such as high temperatures and pressures with strong acids or bases, the C-F bonds of the trifluoromethyl group can be cleaved. For instance, hydrolysis of a trifluoromethyl group to a carboxylic acid group is a known transformation, though it typically requires forcing conditions.

In the context of typical synthetic applications involving this compound, the trifluoromethyl moiety is generally not the primary site of reaction. Its main role is to act as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and the properties of the resulting products. google.com

Elucidation of Reaction Mechanisms and Kinetic Profiles

The chemical reactivity of this compound is principally governed by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl group. These substituents dictate the molecule's behavior in various organic transformations. While specific kinetic studies detailing the reaction rates of this compound are not extensively documented in publicly available literature, its mechanistic pathways can be elucidated by examining its performance in common classes of chemical reactions. The electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly influences the electron density of the aromatic ring, thereby affecting the mechanisms of substitution and coupling reactions.

The primary reactive sites of the molecule are the carbon-bromine (C-Br) bond, which is susceptible to metal-catalyzed cross-coupling reactions, and the carbon-fluorine (C-F) bond, which can undergo nucleophilic aromatic substitution under certain conditions. Furthermore, the protons on the aromatic ring can be abstracted under strongly basic conditions, leading to metalation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is the primary site of reactivity in these transformations.

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involves three fundamental steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step, forming a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira reactions) or Migratory Insertion (for Heck reactions): In a Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium complex. In a Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.

Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Table 1: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Carbonate, Phosphate | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Amine (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, Cu(I) co-catalyst | Amine (e.g., Et₃N, Piperidine) | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, specific phosphine (B1218219) ligands | t-BuONa, Cs₂CO₃ | Aryl Amine |

This table presents generalized conditions. Specific conditions for this compound would require empirical optimization.

The trifluoromethyl group's strong electron-withdrawing effect can influence the kinetics of these steps, generally making the oxidative addition faster compared to less electron-poor aryl bromides.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group, para to the fluorine atom, makes the C-F bond susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack : A nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the fluorine. This step is typically rate-determining. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups like -CF₃ and the nitro group in analogous compounds, which can delocalize the negative charge.

Leaving Group Expulsion : The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

Fluorine is an effective leaving group in SNAr reactions despite the high strength of the C-F bond, because its high electronegativity strongly polarizes the carbon atom, making it highly electrophilic and thus facilitating the initial nucleophilic attack. In molecules with both bromo and fluoro substituents, the fluoride is often preferentially displaced in SNAr reactions when activated by a para electron-withdrawing group. ossila.com

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In the case of this compound, the trifluoromethyl group can act as a moderate directing metalation group (DMG). organic-chemistry.org The reaction involves the deprotonation of the proton ortho to the DMG by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA).

The proposed mechanism involves the coordination of the lithium base to the fluorine atoms of the trifluoromethyl group. This pre-coordination complex positions the base in proximity to the C-6 proton, increasing its kinetic acidity and facilitating its abstraction to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles (e.g., CO₂, aldehydes, disulfides) to introduce a new functional group specifically at the C-6 position. The fluorine atom at C-5 would also contribute to increasing the acidity of the adjacent C-6 proton. An alternative, though generally less favored pathway, is bromine-lithium exchange, which would occur at the C-2 position. The reaction outcome is often dependent on the specific base, solvent, and temperature conditions used.

Advanced Applications of 2 Bromo 5 Fluorobenzotrifluoride As a Synthetic Intermediate

Role as a Versatile Building Block in Organic Synthesis

2-Bromo-5-fluorobenzotrifluoride serves as a crucial intermediate in organic synthesis due to its distinct chemical properties. chemimpex.com The presence of a bromine atom allows for a variety of coupling reactions, while the trifluoromethyl and fluorine groups enhance the stability and reactivity of the molecule. chemimpex.comguidechem.com This compound is readily soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and dimethyl sulfoxide, making it convenient for a range of chemical transformations. guidechem.com

The bromine atom in its structure is an easily convertible functional group, which can be used to introduce other functionalities to the benzene (B151609) ring through reactions such as boronation. guidechem.com This versatility allows for the synthesis of a diverse array of more complex molecules. chemimpex.com The compound's fluorinated nature also contributes to its utility, as the incorporation of fluorine can significantly alter the physical and chemical properties of the final products. chemimpex.com

Several synthesis methods for this compound have been developed, often starting from m-fluorobenzotrifluoride. google.compatsnap.com One common route involves a three-step process of nitration, reduction, and subsequent diazotization and bromination to yield the final product with high purity. google.com Another approach utilizes direct bromination of m-fluorobenzotrifluoride. patsnap.com A different synthetic pathway starts from 2-bromobenzotrifluoride (B1265661) and introduces the fluorine atom through a fluorination reaction. chemicalbook.comgoogle.com

Table 1: Synthetic Routes to this compound

| Starting Material | Key Reactions | Reference |

| m-Fluorobenzotrifluoride | Nitration, Reduction, Diazotization, Bromination | google.com |

| m-Fluorobenzotrifluoride | Direct Bromination | patsnap.com |

| 2-Bromobenzotrifluoride | Fluorination | chemicalbook.comgoogle.com |

| 3-Trifluoromethyl-4-bromaniline | Diazotization, Cracking Reaction | google.com |

Pharmaceutical Research and Drug Candidate Synthesis

The unique structural features of this compound make it a valuable intermediate in the development of new pharmaceutical agents. chemimpex.comgoogle.com It is particularly noted for its application in the synthesis of anti-cancer drugs and other therapeutic compounds. chemimpex.com

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). archivemarketresearch.com Its role as a versatile building block allows for the construction of complex molecular architectures required for therapeutic efficacy. The global market for this compound is driven by the increasing demand from the pharmaceutical industry for the synthesis of new drugs. archivemarketresearch.comdatainsightsmarket.com

The presence of halogen atoms—bromine and fluorine—in this compound plays a crucial role in modulating the biological activity of the resulting pharmaceutical compounds. guidechem.comresearchgate.net Halogenation can affect a molecule's hydrophobicity, which in turn can influence its ability to cross cell membranes and bind to biological targets. researchgate.net The incorporation of fluorine, in particular, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. smolecule.comresearchgate.net

A notable application of this compound is as a starting material for the synthesis of HSD-016, an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). chemicalbook.com This enzyme is a therapeutic target for type 2 diabetes, as it is involved in the conversion of cortisone (B1669442) to the active hormone cortisol. chemicalbook.comnih.gov

Furthermore, this compound is a crucial intermediate in the synthesis of the anti-tumor drug Bicalutamide. google.com Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. google.com The synthesis of Bicalutamide often involves the conversion of this compound to 2-trifluoromethyl-4-anthranilonitrile as a key step. google.com

Table 2: Pharmaceutical Applications of this compound

| Drug/Drug Candidate | Therapeutic Area | Role of this compound | Reference |

| HSD-016 | Type 2 Diabetes | Starting material for the synthesis of the 11β-HSD1 inhibitor | chemicalbook.com |

| Bicalutamide | Anti-tumor (Prostate Cancer) | Intermediate in the synthesis of the non-steroidal anti-androgen | google.com |

Agrochemical Development and Crop Protection Research

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chemimpex.compatsnap.com Its use contributes to the development of more effective and stable pesticides for crop protection. chemimpex.com

This compound serves as a key building block for the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. chemimpex.comresearchgate.net The incorporation of the trifluoromethyl group and halogen atoms can enhance the efficacy and stability of these crop protection agents. chemimpex.com The unique properties of fluorinated compounds are increasingly being utilized in the design of new and improved pesticides. researchgate.net

Design of Agrochemicals with Enhanced Environmental Profiles

This compound serves as a crucial intermediate in the synthesis of advanced agrochemicals, including pesticides and herbicides. chemimpex.compatsnap.com Its incorporation into the molecular structure of these products is a key strategy for enhancing their efficacy and stability. chemimpex.com The presence of the trifluoromethyl group (-CF3) and halogen atoms can significantly modify the biological activity and physicochemical properties of the final agrochemical product.

Research in this area focuses on leveraging this intermediate to create active ingredients that are more potent and selective. This increased effectiveness can potentially lead to lower application rates in the field, which is a primary goal in developing agrochemicals with improved environmental profiles. The stability imparted by the fluorinated structure can also contribute to a longer shelf-life and more predictable performance. chemimpex.com While detailed environmental impact studies for specific end-products are extensive, the role of this compound as a foundational building block is pivotal in the initial design phase of these next-generation agricultural chemicals. patsnap.com

Materials Science and Polymer Research

The unique electronic and physical properties of this compound make it a valuable compound in materials science and polymer research. chemimpex.com Its aromatic structure, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromo- and fluoro-substituents, allows for its use as a building block for specialized materials. chemimpex.comsmolecule.com Researchers utilize this intermediate in the development of advanced materials such as novel liquid crystals and high-performance polymers and coatings. chemimpex.comgoogle.com

Monomer and Building Block for Functionalized Polymers

As a synthetic building block, this compound offers multiple reaction sites for polymerization and functionalization. smolecule.com The bromine atom is a particularly useful handle, as it can be readily converted or substituted through various cross-coupling reactions, allowing it to be incorporated into a polymer backbone or attached as a pendant group. guidechem.com This versatility enables the synthesis of functionalized polymers with precisely tailored properties. chemimpex.com The incorporation of fluorinated moieties is a well-established strategy for modifying the characteristics of polymers, and this compound serves as an efficient vehicle for introducing both fluorine and a trifluoromethyl group. smolecule.com

Research on Material Performance Enhancement via this compound Incorporation

The integration of this compound into material structures is a subject of research aimed at significant performance enhancements. chemimpex.com The fluorinated nature of the compound is known to improve key characteristics of materials, including thermal stability and durability. chemimpex.com Polymers and coatings developed using this intermediate can exhibit enhanced performance in high-temperature applications. chemimpex.com

Research Findings on Performance Enhancement

| Property Enhanced | Contributing Structural Feature | Application Area |

|---|---|---|

| Thermal Stability | Fluorinated structure, strong C-F bonds. chemimpex.com | High-temperature coatings, advanced polymers. chemimpex.com |

| Durability | Stable aromatic and fluorinated groups. chemimpex.com | Protective coatings, industrial materials. chemimpex.com |

| Chemical Resistance | Presence of halogens and -CF3 group. | Specialty polymers, chemical-resistant materials. |

Specialty Chemical Manufacturing and Fluorine Chemistry Advancements

This compound is a key component in the manufacture of various specialty chemicals and a valuable tool in the advancement of fluorine chemistry. chemimpex.com Its structure is a platform for creating more complex molecules for diverse applications, from pharmaceuticals to electronics. chemimpex.compatsnap.comossila.com

Synthesis of Novel Fluorinated Compounds

The synthesis of novel fluorinated compounds is a significant area of modern chemistry, and this compound is an important precursor in this field. chemimpex.comsmolecule.com The distinct reactivity of its substituents allows for selective chemical transformations. guidechem.com For instance, the bromine atom can be targeted for metal-catalyzed cross-coupling reactions or conversion into an organolithium reagent, enabling the introduction of new functional groups at that position. guidechem.com Simultaneously, the trifluoromethyl group strongly influences the electronic nature of the benzene ring, which can affect the reactivity of the fluorine atom towards nucleophilic substitution. guidechem.com This differential reactivity provides chemists with a strategic advantage for constructing complex, polyfunctional fluorinated molecules that would be difficult to synthesize by other means. nih.govmdpi.com

Key Synthetic Transformations

| Reaction Type | Target Atom | Potential Outcome |

|---|---|---|

| Boronation / Metalation | Bromine | Introduction of a boron unit or formation of an organolithium reagent for further reactions. guidechem.com |

| Nucleophilic Aromatic Substitution | Fluorine | Replacement of the fluorine atom with a nucleophile, enabled by the electron-withdrawing -CF3 group. guidechem.com |

Applications in Refrigerants and Specialty Solvents Research

The physical properties derived from the fluorinated structure of this compound make it relevant to research in specialty fluids. chemimpex.com Its fluorinated nature contributes to its effectiveness as a solvent in certain chemical reactions. chemimpex.com The broader field of fluorine chemistry has historically been central to the development of refrigerants and specialty solvents. ag.state.mn.us While not a refrigerant itself, the study of small, halogenated organic molecules like this compound contributes to the fundamental understanding of structure-property relationships (e.g., boiling point, vapor pressure, solvency) that are critical in the search for new-generation refrigerants and specialized solvents with specific performance and environmental characteristics. chemimpex.comag.state.mn.uscalpaclab.com

Theoretical and Computational Studies of 2 Bromo 5 Fluorobenzotrifluoride

Quantum Chemical Analysis of Molecular Structure

The molecule consists of a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group. The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the different electronic effects of the substituents. The trifluoromethyl group (-CF3), being a strong electron-withdrawing group, significantly influences the electronic distribution and geometry of the ring. The carbon-fluorine bonds within the -CF3 group are exceptionally strong and short. The carbon-bromine and carbon-fluorine bonds on the aromatic ring will have bond lengths and angles influenced by both steric and electronic interactions between the adjacent substituents.

Table 1: Computed Structural Parameters for 2-Bromo-5-fluorobenzotrifluoride

| Parameter | Predicted Value | Source |

| Molecular Weight | 243.00 g/mol | nih.gov |

| XLogP3-AA | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Note: The values in this table are computationally derived and provide a theoretical basis for understanding the molecule's properties.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are critical in predicting its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the electronegativity of the fluorine and bromine atoms, profoundly impacts the electronic landscape of the benzotrifluoride (B45747) ring.

The trifluoromethyl group deactivates the benzene ring towards electrophilic substitution by pulling electron density away from the aromatic system. This makes reactions that typically occur on a benzene ring, such as nitration or Friedel-Crafts alkylation, more challenging.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution. The positions on the ring that are ortho and para to the strongly electron-withdrawing trifluoromethyl group are particularly activated for such attacks.

An electrostatic potential map would likely show a significant region of positive potential (electron deficiency) on the aromatic ring, particularly near the trifluoromethyl group, and regions of negative potential around the electronegative fluorine and bromine atoms. This distribution is a key determinant of how the molecule will interact with other reagents.

Impact of Fluorine Substitution on Reactivity and Related Molecular Characteristics

The presence of a fluorine atom at the 5-position, in addition to the bromine at the 2-position and the trifluoromethyl group, introduces further complexity to the molecule's reactivity. Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect. However, it can also donate electron density through resonance (mesomeric effect) via its lone pairs. In aromatic systems, the inductive effect of fluorine typically dominates.

The fluorine atom's presence further deactivates the ring towards electrophilic attack. In the context of nucleophilic aromatic substitution, the fluorine atom itself can be a target for displacement, although the carbon-fluorine bond is generally very strong. The relative reactivity of the C-Br versus the C-F bond in nucleophilic substitution reactions would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-Br bond is weaker and more easily broken than the C-F bond, making the bromine atom a more likely leaving group in many nucleophilic substitution reactions.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling can be employed to simulate reaction pathways and predict the selectivity of different reactions involving this compound. For instance, in a potential nucleophilic aromatic substitution reaction, computational models could calculate the activation energies for the substitution of the bromine atom versus the fluorine atom.

These models would typically involve calculating the energies of the transition states for each possible reaction pathway. The pathway with the lower activation energy would be predicted to be the major reaction pathway, thus determining the product selectivity.

For example, in a reaction with a nucleophile, computational analysis could model the formation of the Meisenheimer complex, an intermediate in nucleophilic aromatic substitution. The stability of the Meisenheimer complexes formed by the attack at the carbon bearing the bromine versus the carbon bearing the fluorine would provide insight into the likely outcome of the reaction. Such studies are crucial for designing synthetic routes that yield the desired product with high efficiency. While specific computational studies on the reaction pathways of this compound are not widely published, the principles of computational chemistry provide a robust framework for predicting its chemical behavior.

Analytical Methodologies for the Characterization and Quantification of 2 Bromo 5 Fluorobenzotrifluoride

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous identification of 2-Bromo-5-fluorobenzotrifluoride relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound, and together they offer a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the carbon-hydrogen and carbon-fluorine framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons, their chemical environment, and coupling interactions. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule. nih.gov Techniques such as ¹H decoupling are used to simplify the spectrum to singlets for each carbon atom. magritek.com

¹⁹F NMR: Given the presence of both a fluorine atom on the aromatic ring and a trifluoromethyl group, ¹⁹F NMR is crucial for confirming the fluorine environments.

Advanced NMR Experiments: Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can be used to establish connectivity between coupled nuclei. magritek.com Furthermore, DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in distinguishing between CH, CH₂, and CH₃ groups, although for this specific aromatic structure, it primarily confirms the aromatic CH carbons. magritek.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, allowing for the confident determination of the elemental formula (C₇H₃BrF₄). nih.govnist.gov The nominal molecular weight is approximately 243.00 g/mol . nih.gov

Isotopic Pattern: The presence of bromine, with its characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a distinctive M and M+2 isotopic pattern in the mass spectrum, which is a key signature for a monobrominated compound.

Fragmentation: Electron Ionization (EI) mass spectrometry generates reproducible fragmentation patterns that provide structural information. nist.gov The fragmentation of this compound would involve the loss of fragments such as the trifluoromethyl group (CF₃) or bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Key Absorptions: The IR spectrum of this compound shows characteristic absorption bands for C-F stretching from the trifluoromethyl group and the aromatic fluorine, C-Br stretching, and C-H and C=C vibrations from the substituted benzene (B151609) ring. nist.govnih.govnist.gov Techniques like Attenuated Total Reflectance (ATR)-IR are often used for easy sample analysis. nih.gov

X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. While data for this compound itself is not widely published, analysis of closely related compounds like 2-Bromo-5-fluorobenzaldehyde (B45324) demonstrates the power of this technique. researchgate.netnih.gov It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

Table 1: Key Spectroscopic Data for this compound An interactive data table should be generated here based on the provided data.

| Analytical Technique | Instrument Example | Key Information Provided | Reference |

|---|---|---|---|

| ¹H NMR | - | Provides data on aromatic protons. | chemicalbook.com |

| ¹³C NMR | Bruker AM-270 | Shows signals for all carbon atoms in the molecule. | nih.gov |

| Mass Spectrometry (EI) | - | Molecular Weight: ~243 g/mol ; shows characteristic Br isotope pattern. | nist.govnih.gov |

| FTIR / ATR-IR | Bruker Tensor 27 FT-IR | Identifies C-F, C-Br, C=C functional group vibrations. | nih.gov |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., GC)

Chromatographic techniques are indispensable for separating this compound from impurities and for performing accurate quantitative measurements.

Gas Chromatography (GC): GC is the most prominent method for analyzing this volatile compound.

Purity Assessment: A high-purity sample of this compound will ideally show a single major peak in the chromatogram. The area percentage of this peak is commonly used to express purity, with commercial grades often exceeding 97%. Patent literature demonstrates the use of GC to confirm purities of up to 99.2% after synthesis and purification. patsnap.com

Quantitative Analysis: When coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used for precise quantification. The method involves creating a calibration curve from standards of known concentration and comparing the peak response of the sample to this curve.

For structurally similar compounds like bromofluoro benzaldehyde (B42025) isomers, highly sensitive GC methods have been developed. rsc.org These methods demonstrate excellent performance characteristics that are applicable to the analysis of this compound.

Table 2: Example Performance of a Validated GC Method for Related Compounds An interactive data table should be generated here based on the provided data.

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Technique | Low Thermal Mass GC (LTM GC) | Allows for rapid analysis times and fast temperature programming. | rsc.org |

| Linearity (Correlation Coefficient) | > 0.999 | Demonstrates a direct and reliable relationship between concentration and detector response. | rsc.org |

| Limit of Detection (LOD) | ~0.4 ppm | Indicates high sensitivity for detecting trace amounts. | rsc.org |

| Limit of Quantification (LOQ) | ~1.2 ppm | The lowest concentration that can be reliably quantified. | rsc.org |

| Accuracy (Recovery) | 93.7% - 107.7% | Shows the method provides results very close to the true value. | rsc.org |

Development of Specialized Analytical Protocols for Research Applications

In research and development, standard analytical methods are often adapted or novel protocols are developed to meet specific challenges.

Reaction Monitoring: During the synthesis of this compound, analytical sampling followed by GC analysis is used to monitor the progress of the reaction. patsnap.com This allows chemists to determine the point of reaction completion and optimize reaction conditions for yield and purity.

Isomer Separation: The synthesis of substituted aromatic compounds can sometimes result in the formation of multiple isomers. Developing specialized chromatographic methods, such as the Low Thermal Mass (LTM) GC technique for bromofluoro benzaldehyde isomers, is crucial for separating and quantifying these closely related compounds. rsc.org Such a protocol would be essential if the synthesis of this compound produced other isomers that needed to be identified and controlled.

Intermediate Characterization: As this compound is used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals, a battery of analytical techniques is required. chemicalbook.com This includes the full suite of spectroscopic and chromatographic methods to ensure the identity and purity of the starting material, which is critical for the success of subsequent reaction steps. rsc.orgresearchgate.net

Biological and Pharmacological Research Utilizing 2 Bromo 5 Fluorobenzotrifluoride Scaffolds

Investigation of Potential Biological Activities of Derivatives (e.g., Antimicrobial, Antifungal Properties)

Derivatives of 2-bromo-5-fluorobenzotrifluoride have been investigated for their potential as antimicrobial and antifungal agents. The presence of fluorine and trifluoromethyl groups is known to enhance the biological activity of many compounds. nih.govtandfonline.comelsevierpure.com

Research into fluorinated compounds has shown their potential in developing new therapeutic agents. tandfonline.comelsevierpure.com Specifically, trifluoromethyl-containing compounds have demonstrated notable potency against various pathogens. tandfonline.comelsevierpure.com In one study, a series of novel chalcones with trifluoromethyl and trifluoromethoxy substituents were synthesized and evaluated for their antibacterial and antifungal activities. nih.govresearchgate.net The results indicated that many of these compounds exhibited significant activity against pathogenic bacterial and fungal strains. nih.govresearchgate.net For instance, compounds bearing an indole (B1671886) ring attached to the olefinic carbon showed the most promising antimicrobial activity, with some being more effective than standard drugs like benzyl (B1604629) penicillin and fluconazole (B54011). nih.govresearchgate.net

The antimicrobial properties of these derivatives are often attributed to the increased lipophilicity conferred by the fluorine atoms, which can facilitate passage through microbial cell membranes. nih.gov The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs and is recognized for its contribution to pharmacological activity. researchgate.net

Below is a table summarizing the antimicrobial activity of selected trifluoromethyl-substituted chalcone (B49325) derivatives from a study.

Note: Specific MIC values for compounds A3 and B3 were indicated to be determined but not explicitly provided in the summary of the source. The table structure is based on the reported evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different functional groups and their positions on the scaffold influence biological activity.

In the context of antimicrobial chalcone derivatives, it was observed that the nature of the substituent on the aromatic rings significantly impacts their potency. nih.gov For example, compounds with a trifluoromethoxy (-OCF3) group were generally more effective than those with a trifluoromethyl (-CF3) group. nih.govresearchgate.net Furthermore, the presence of an indole ring was found to be highly beneficial for antimicrobial activity. nih.govresearchgate.net

SAR studies on other classes of compounds derived from fluorinated scaffolds have also highlighted the importance of specific structural features. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the type and position of halogen substituents on the aniline (B41778) ring played a critical role in their antibacterial activity. nih.gov Bromo and trifluoromethyl substitutions, in particular, resulted in one of the most potent compounds in the series. nih.gov

These studies underscore the principle that even minor structural modifications, such as the substitution pattern on the benzotrifluoride (B45747) ring, can lead to significant changes in biological efficacy.

Exploration of Pharmacological Potentials for Novel Therapeutic Agents

The this compound scaffold is a valuable starting material for the development of novel therapeutic agents for a range of diseases. chemicalbook.comgoogle.com The incorporation of fluorine and trifluoromethyl groups can enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. elsevierpure.comfrontiersin.orgnih.gov

One notable application is in the synthesis of HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is being investigated for the treatment of type 2 diabetes. chemicalbook.com The synthesis of this potential drug highlights the utility of this compound as a key intermediate. chemicalbook.comgoogle.com

Furthermore, fluorinated scaffolds are being explored for their potential in developing drugs for other conditions, including cancer and infectious diseases. frontiersin.orgnih.govmdpi.com For example, fluorinated triazoles have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest. frontiersin.orgnih.gov The versatility of the this compound core allows for its incorporation into a wide variety of heterocyclic systems, thereby expanding the possibilities for discovering new therapeutic agents. mdpi.comekb.eg

The table below lists some therapeutic areas where derivatives of fluorinated benzotrifluorides are being investigated.

Mechanistic Research into Biological Interactions (where documented for related structures)

Understanding the mechanism of action is a critical aspect of drug development. While specific mechanistic studies on this compound derivatives are not extensively documented in the provided search results, research on related fluorinated structures offers valuable insights into their potential biological interactions.

The incorporation of fluorine can significantly alter the electronic properties of a molecule, which in turn can influence its binding to biological targets. elsevierpure.com For instance, the high electronegativity of fluorine can lead to stronger interactions with receptor sites. elsevierpure.com In the context of antimicrobial agents, it is believed that the increased lipophilicity of fluorinated compounds enhances their ability to disrupt microbial cell membranes. nih.gov

For some fluorinated compounds, the mechanism of action has been elucidated. For example, fluorinated triazole antifungal agents like fluconazole work by inhibiting lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in fungi. frontiersin.orgnih.gov In the case of anticancer agents, some fluorinated derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

While direct mechanistic studies on this compound derivatives are needed, the established principles from related fluorinated compounds provide a solid foundation for future research in this area.

Environmental Considerations and Sustainable Chemistry Research Pertaining to 2 Bromo 5 Fluorobenzotrifluoride

Studies on Environmental Fate and Biodegradation Pathways

Detailed scientific studies on the environmental fate and biodegradation pathways of 2-bromo-5-fluorobenzotrifluoride are not extensively available in the public domain. Safety Data Sheets (SDS) for the compound consistently report that data on its persistence, degradability, and bioaccumulative potential are not available. capotchem.com This lack of specific data highlights a significant gap in the understanding of how this compound behaves and persists in various environmental compartments such as soil, water, and air. The complex structure, containing both bromine and fluorine atoms attached to a trifluoromethyl-substituted benzene (B151609) ring, suggests that it may be resistant to natural degradation processes.

Table 1: Available Data on Environmental Fate Properties

| Property | Finding | Source |

|---|---|---|

| Persistence and Degradability | No data available | capotchem.com |

| Bioaccumulative Potential | No data available | capotchem.com |

Assessment of Environmental Impact and Risk Mitigation Strategies

While specific environmental impact assessments for this compound are not widely published, its classification under the Globally Harmonized System (GHS) indicates it is "Toxic to aquatic life with long lasting effects". nih.gov This suggests that the release of this compound into aquatic ecosystems could pose a significant risk to aquatic organisms.

Risk mitigation strategies primarily focus on preventing its release into the environment during its handling, storage, and disposal. Standard procedures include:

Containment: In case of a spill, the material should be contained using sand, earth, or vermiculite. apolloscientific.co.uk Recoverable product should be collected into labeled containers for recycling. apolloscientific.co.uk

Prevention of Contamination: Spillage should be prevented from entering drains or water courses. apolloscientific.co.uk If contamination of waterways occurs, emergency services should be notified immediately. apolloscientific.co.uk

Personal Protective Equipment (PPE): Use of appropriate PPE, such as gloves and eye protection, is recommended to avoid personal contact and accidental release. fishersci.com

Ventilation: Use in a well-ventilated area is advised to prevent the concentration of vapors. apolloscientific.co.uk

Table 2: GHS Hazard Classification for Environmental Impact

| Hazard Statement | Classification | Source |

|---|

Green Chemistry Approaches in Synthesis and Application

In recent years, there has been a focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound. These "green chemistry" approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Several patented synthesis methods highlight advancements in this area:

One approach involves the nitration of m-fluorobenzotrifluoride, followed by reduction and then diazotization and bromination. This method is noted for its high yield (76.1%) and purity (>98%), use of readily available raw materials, and a recyclable catalyst, all under mild and controllable reaction conditions. google.com

Another patented method reports a synthesis with a yield greater than 90.0% and purity over 99.0%, also emphasizing easily obtainable raw materials and mild reaction conditions. patsnap.com This method is presented as an alternative to processes that generate significant "three wastes" (waste gas, wastewater, and solid waste). patsnap.com

A different synthetic route starts from benzotrifluoride (B45747), proceeding through bromination and then fluorination. This novel approach is highlighted for its mild conditions, high reaction yield, and the use of inexpensive and easily sourced raw materials, suggesting a higher potential for industrial application with a reduced environmental footprint compared to other methods that produce large amounts of waste acid. google.com

The use of this compound as an intermediate in the synthesis of agrochemicals like herbicides and insecticides is also being optimized for better efficacy and selectivity, which is crucial for sustainable agriculture. chemimpex.com

Table 3: Comparison of Synthesis Methods with Green Chemistry Aspects

| Method | Starting Material | Key Advantages | Reported Yield | Source |

|---|---|---|---|---|

| Nitration/Reduction/Diazotization | m-Fluorobenzotrifluoride | Recyclable catalyst, mild conditions, readily available materials | 76.1% | google.com |

| Direct Bromination | m-Fluorobenzotrifluoride | High yield and purity, mild conditions, less waste | >90.0% | patsnap.com |

Waste Management and Recycling Research

Proper waste management of this compound is critical to prevent environmental contamination. The recommended disposal method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. capotchem.com It is also advised to offer surplus and non-recyclable solutions to a licensed disposal company. capotchem.com Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification. fishersci.com

Future Research Directions and Emerging Trends for 2 Bromo 5 Fluorobenzotrifluoride

Innovations in Synthesis and Catalysis

The synthesis of 2-Bromo-5-fluorobenzotrifluoride is continuously evolving, with research focusing on developing more efficient, cost-effective, and environmentally friendly methods for industrial-scale production. google.com Innovations aim to overcome the limitations of previous routes, such as the use of expensive or hard-to-obtain reagents and multi-step processes with high waste output. google.compatsnap.com

One innovative approach starts from m-fluorobenzotrifluoride, which undergoes nitration, followed by reduction, and finally diazotization and bromination. google.com This three-step method utilizes common chemicals and recyclable catalysts like Raney nickel, achieving a high purity of over 98% and a yield of 76.1%. google.com The process is noted for its mild reaction conditions and suitability for industrial amplification. google.com

Another novel synthetic route uses the more accessible benzotrifluoride (B45747) as the starting material. google.com This process involves a two-step bromination and fluorination sequence. The fluorination step employs potassium fluoride (B91410) (KF) and potassium cobalt(IV) fluoride (KCoF4) in a DMSO solvent, demonstrating a new pathway for preparing the target compound. google.comchemicalbook.com This route is highlighted for its mild bromination conditions, high reaction yield, and the potential for catalyst recycling. google.com

Researchers have also focused on direct bromination techniques that improve upon older methods. One such improved method involves mixing m-fluorobenzotrifluoride with sulfuric acid and then adding a brominating agent like potassium bromate. patsnap.com This streamlined process can achieve yields greater than 90% and purity over 99%, offering a significant improvement by avoiding multiple steps and costly reagents. patsnap.com

These advancements are summarized in the table below, comparing different innovative synthesis strategies.

| Starting Material | Key Steps & Reagents | Advantages | Reference |

| m-Fluorobenzotrifluoride | 1. Nitration (Nitric/Sulfuric acid) 2. Reduction (Raney Nickel) 3. Diazotization/Bromination (CuBr) | High purity (>98%), recyclable catalyst, mild conditions. google.com | google.com |

| Benzotrifluoride | 1. Bromination 2. Fluorination (KF/KCoF4) | Uses cheaper raw material, brand new synthetic route, high yield. google.com | google.com |

| m-Fluorobenzotrifluoride | Direct Bromination (Potassium Bromate/Sulfuric Acid) | High yield (>90%), high purity (>99%), fewer steps. patsnap.com | patsnap.com |

Expansion into Novel Application Areas

While this compound is an established building block in pharmaceuticals and agrochemicals, its unique combination of bromine, fluorine, and a trifluoromethyl group continues to open doors to new and advanced applications. patsnap.comgoogle.com

A significant emerging application is in the field of advanced materials. The compound is identified as a crucial intermediate for the synthesis of novel liquid crystal materials, where its structural properties can influence the physical characteristics of the final product. google.com Its role in creating fluorinated polymers and specialty materials is also expanding, contributing to products with high thermal stability and chemical resistance.

In the pharmaceutical sector, research is moving beyond its general use as an intermediate to targeting specific therapeutic areas. It is a key starting material for the synthesis of HSD-016, an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). chemicalbook.com This positions the compound in the development of novel drugs for treating type 2 diabetes. chemicalbook.com Furthermore, it is a precursor for synthesizing 2-trifluoromethyl-4-anthranilonitrile, which is a raw material for the antineoplastic (anti-cancer) drug Bicalutamide. google.com

The inherent reactivity and properties of this molecule suggest its potential use in other specialized areas. Compounds with similar halogenated structures are often investigated for antimicrobial and antifungal properties, indicating a possible avenue for future pharmacological studies of this compound derivatives. smolecule.com

Advanced Computational Design and Predictive Modeling

The development of new molecules and materials increasingly relies on computational chemistry to predict properties and reaction outcomes, saving significant time and resources in the lab. For organofluorine compounds like this compound, predictive modeling is a key trend for future research.

Computational tools are used to calculate fundamental physicochemical properties. Methods such as the Joback and Crippen methods have been used to estimate parameters like boiling point, heat of formation, and water solubility for this compound, providing a baseline for its behavior in various systems. chemeo.com These predicted properties are crucial for designing reaction conditions and purification processes.

Furthermore, advanced modeling techniques like molecular docking are used to predict how molecules will interact with biological targets. While studies may not have focused on this compound itself, research on closely related compounds provides a clear blueprint. For instance, computational studies on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one use molecular docking to predict its binding affinity to specific proteins, helping to elucidate its potential as an antimicrobial agent. nih.gov Similar in silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, will likely be applied to novel derivatives of this compound to screen for drug-like properties before synthesis. nih.gov

This predictive power allows researchers to design new derivatives with tailored electronic and steric properties for specific applications in medicine and materials science.

Interdisciplinary Research with Biotechnology and Nanotechnology

The unique properties of this compound make it a valuable tool for interdisciplinary research, particularly at the intersection of chemistry, biotechnology, and nanotechnology.

In biotechnology, its primary role is as a key building block in medicinal chemistry for creating complex, biologically active molecules. google.com Its use in developing inhibitors for enzymes like 11β-HSD1 for diabetes treatment is a direct application of chemistry to solve a biotechnological problem. chemicalbook.com The ability to use this compound to introduce bromine and fluorine into drug candidates allows medicinal chemists to fine-tune properties such as bioavailability, metabolic stability, and binding affinity to protein targets. smolecule.com

In the realm of nanotechnology, the trifluoromethyl and fluoro- groups are of particular interest. Fluorination is a common strategy to control the intermolecular interactions, surface energy, and stability of materials at the nanoscale. The use of this compound as a monomer or precursor for specialty fluorinated polymers can lead to the development of advanced nanomaterials. These could include hydrophobic coatings, specialized membranes for separations, or components for advanced electronic sensors and devices. Its role as an intermediate for novel liquid crystal materials also points toward applications in nanotechnology, such as in the development of advanced optical displays and smart materials. google.com

The convergence of these fields will likely see new derivatives of this compound being designed computationally, synthesized, and then incorporated into nano-devices or biological probes to perform highly specific functions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-5-fluorobenzotrifluoride, and how do reaction conditions influence yield?

- Methodology : Direct bromination of 5-fluorobenzotrifluoride using Br₂ in the presence of FeBr₃ or AlBr₃ is a common approach . Alternatively, halogen-exchange reactions (e.g., substituting chlorine with bromine in precursors like 2-chloro-5-fluorobenzotrifluoride) may improve regioselectivity .

- Critical Parameters : Temperature control (≤40°C) minimizes side reactions like polybromination. Solvent choice (e.g., DCM vs. CCl₄) affects reaction kinetics and purity .

Q. How can purity and structural integrity be validated for this compound?

- Analytical Tools :

- GC-MS/HPLC : Quantify impurities (e.g., residual bromine or unreacted precursors) .

- ¹⁹F NMR : Confirm substitution patterns; trifluoromethyl groups exhibit distinct shifts at ~-60 ppm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry when positional isomers (e.g., 3-bromo vs. 5-bromo derivatives) are suspected .

Advanced Research Questions

Q. What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?

- Case Study (Suzuki-Miyaura Coupling) :

- Issue : Steric hindrance from the trifluoromethyl group reduces catalytic efficiency.

- Solution : Use Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 80°C to enhance turnover .

- Data Interpretation : Monitor coupling efficiency via ¹H NMR integration of aryl-bromide vs. biaryl peaks. Contradictions in yield (e.g., theoretical vs. observed) may stem from competing protodeboronation or catalyst poisoning .

Q. How do electronic effects of the trifluoromethyl and bromo groups influence electrophilic substitution pathways?

- Computational Insights : DFT studies indicate that the -CF₃ group is meta-directing, while bromine acts as an ortho/para-director. This creates competing regiochemical outcomes in nitration or sulfonation reactions .

- Experimental Validation : Nitration with HNO₃/H₂SO₄ predominantly yields 3-nitro derivatives (para to -CF₃), but trace amounts of 4-nitro isomers (ortho to Br) are observed .

Q. What are the discrepancies in reported physical properties (e.g., boiling point), and how should researchers address them?

- Contradiction Analysis :

- Boiling Point : Values range from 162.9°C (predicted) to 188–190°C (experimental for analogs) due to variations in measurement methods (e.g., reduced pressure vs. ambient) .

- Density : Discrepancies (~1.6–1.7 g/cm³) may arise from impurities; use differential scanning calorimetry (DSC) to verify phase purity .

Methodological Best Practices

Q. How to design a stability study for this compound under varying storage conditions?

- Protocol :

Store samples in amber vials under argon at -20°C, 4°C, and 25°C.

Assess decomposition monthly via TLC (hexane/ethyl acetate 9:1) and ¹H NMR .

- Key Finding : Degradation (e.g., debromination) accelerates at >4°C; half-life at 25°C is ~6 months .

Tables of Comparative Data

| Property | Reported Value | Source |

|---|---|---|

| Boiling Point (°C) | 162.9 (predicted) | |

| Density (g/cm³) | 1.7 ± 0.1 | |

| Regioisomeric Purity (HPLC) | ≥97% (after column chromatography) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten